![molecular formula C7H6ClN3 B081040 7-Chloro-1H-benzo[d]imidazol-5-amine CAS No. 10597-54-3](/img/structure/B81040.png)

7-Chloro-1H-benzo[d]imidazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

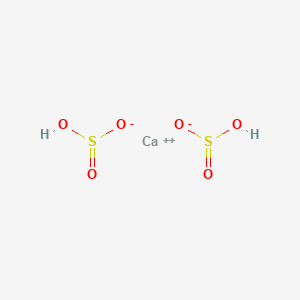

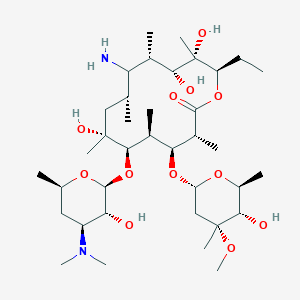

7-Chloro-1H-benzo[d]imidazol-5-amine is a compound with the molecular formula C7H5ClN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

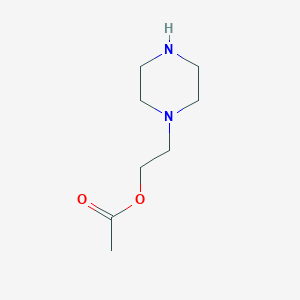

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest in recent years . A new series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .Molecular Structure Analysis

The structure of imidazole includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of 7-Chloro-1H-benzo[d]imidazol-5-amine includes an additional chlorine atom .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazole derivatives often involves the formation of bonds during the formation of the imidazole .Physical And Chemical Properties Analysis

7-Chloro-1H-benzo[d]imidazol-5-amine has a molecular weight of 152.58 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

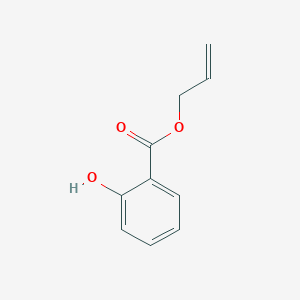

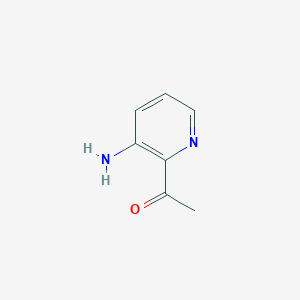

7-Chloro-1H-benzo[d]imidazol-5-amine derivatives have been synthesized and assessed for their antimicrobial properties. Compounds such as 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and 4-(1H-benz[d]imidazol-2yl)-3-alkyl-2,3-dihydro-1,3-thiazol-2-amine were created through cyclocondensation of 2-acetyl benzimidiazoles with thiourea. Some hybrids in these series showed comparable antibacterial activity to Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole (Reddy & Reddy, 2010), (Reddy & Reddy, 2010).

Aminocarbonylation-Heterocyclization Approach

A novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles was presented. This method involves oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines to give corresponding alkynylamide intermediates, followed by in situ conjugated addition and double-bond isomerization to yield 2-(1-alkyl-1H-benzo[d]imidazo[1,2-a]imidazol-2-yl)acetamides (Veltri et al., 2018).

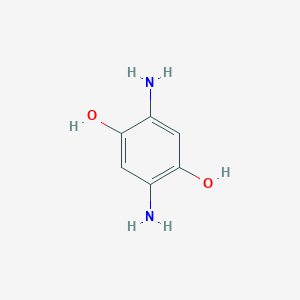

Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones

Imidazolyl Schiff bases, triazoles, and azetidinones were synthesized and their molecular properties were predicted, indicating good intestinal absorption and bioactivity scores. Certain derivatives demonstrated excellent antibacterial activity against B. subtilis and prominent antifungal activity on A. niger (Rekha et al., 2019).

Synthesis of Dual Serotonin Receptor Antagonists

46 tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones and related compounds were synthesized and evaluated as potent dual 5-HT7/5-HT2A serotonin receptors ligands. The compounds showed the ability to cross the blood-brain barrier and displayed distribution consistent with 5-HT7R and 5-HT2AR in the CNS (Deau et al., 2015).

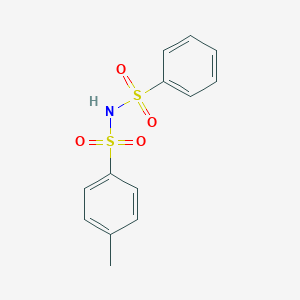

DFT, Molecular Docking, and Experimental FT-IR, FT-Raman, NMR Studies

A molecule with the structure 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was investigated for its potential in treating hypertension and its role as an I1 imidazoline receptor agonist. The study involved experimental and theoretical analyses, focusing on molecular structure, vibrations, and electronic properties (Aayisha et al., 2019).

Safety And Hazards

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Some imidazole derivatives have shown promising results as potential anticancer agents .

Propriétés

IUPAC Name |

7-chloro-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYRYDRCKNHDLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1H-benzo[d]imidazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)